Cas no 27098-65-3 (Propanal, 3-(phenylthio)-)
Propanal, 3-(phenylthio)- Chemical and Physical Properties
Names and Identifiers
-
- Propanal, 3-(phenylthio)-
- 3-phenylsulfanylpropanal
- 3-phenylsulfanyl-propionaldehyde
- WPKQWNJKYYXGJZ-UHFFFAOYSA-N
- 27098-65-3
- DTXSID70454950
- 3-(phenylthio )-propanal
- EN300-394070
- AKOS012340123
- 3-(PHENYLSULFANYL)PROPANAL
- SCHEMBL949802
-
- Inchi: 1S/C9H10OS/c10-7-4-8-11-9-5-2-1-3-6-9/h1-3,5-7H,4,8H2
- InChI Key: WPKQWNJKYYXGJZ-UHFFFAOYSA-N
- SMILES: S(C1C=CC=CC=1)CCC=O
Computed Properties
- Exact Mass: 166.0453
- Monoisotopic Mass: 166.04523611g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 11
- Rotatable Bond Count: 4
- Complexity: 108
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.3
- Topological Polar Surface Area: 42.4Ų
Experimental Properties
- PSA: 17.07
Propanal, 3-(phenylthio)- Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-394070-0.05g |
3-(phenylsulfanyl)propanal |
27098-65-3 | 0.05g |
$744.0 | 2023-05-24 | ||
| Enamine | EN300-394070-0.1g |
3-(phenylsulfanyl)propanal |
27098-65-3 | 0.1g |
$779.0 | 2023-05-24 | ||
| Enamine | EN300-394070-0.25g |
3-(phenylsulfanyl)propanal |
27098-65-3 | 0.25g |
$814.0 | 2023-05-24 | ||
| Enamine | EN300-394070-0.5g |
3-(phenylsulfanyl)propanal |
27098-65-3 | 0.5g |
$849.0 | 2023-05-24 | ||
| Enamine | EN300-394070-1.0g |
3-(phenylsulfanyl)propanal |
27098-65-3 | 1g |
$884.0 | 2023-05-24 | ||
| Enamine | EN300-394070-2.5g |
3-(phenylsulfanyl)propanal |
27098-65-3 | 2.5g |
$1735.0 | 2023-05-24 | ||
| Enamine | EN300-394070-5.0g |
3-(phenylsulfanyl)propanal |
27098-65-3 | 5g |
$2566.0 | 2023-05-24 | ||
| Enamine | EN300-394070-10.0g |
3-(phenylsulfanyl)propanal |
27098-65-3 | 10g |
$3807.0 | 2023-05-24 |
Propanal, 3-(phenylthio)- Related Literature
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Tengfei Yu,Yuehan Wu,Wei Li,Bin Li RSC Adv., 2014,4, 34134-34143
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Nan Fu,Naphaporn Chiewchan,Xiao Dong Chen Food Funct., 2020,11, 211-220
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Helga Garcia,Rui Ferreira,Marija Petkovic,Jamie L. Ferguson,Maria C. Leitão,H. Q. Nimal Gunaratne,Luís Paulo N. Rebelo Green Chem., 2010,12, 367-369
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Gang Pan,Yi-jie Bao,Jie Xu,Tao Liu,Cheng Liu,Yan-yan Qiu,Xiao-jing Shi,Hui Yu,Ting-ting Jia,Xia Yuan,Ze-ting Yuan,Yi-jun Cao RSC Adv., 2016,6, 42109-42119
Additional information on Propanal, 3-(phenylthio)-
Propanal, 3-(phenylthio)- (CAS No. 27098-65-3): A Comprehensive Overview
Propanal, 3-(phenylthio)-, identified by its CAS number 27098-65-3, is a significant compound in the field of organic chemistry and pharmaceutical research. This compound, featuring a phenylthio functional group, has garnered attention due to its versatile applications and potential in various chemical syntheses. The phenylthio moiety introduces unique reactivity, making it a valuable intermediate in the development of pharmaceuticals and specialty chemicals.
The structural integrity of Propanal, 3-(phenylthio)-, is characterized by a propanal backbone with a phenylthio substituent at the third carbon position. This configuration imparts distinct chemical properties that are exploited in synthetic chemistry. The compound’s ability to participate in nucleophilic substitution reactions makes it particularly useful in the construction of more complex molecules. Researchers have leveraged these properties to develop novel methodologies for constructing heterocyclic compounds, which are prevalent in many therapeutic agents.
In recent years, the pharmaceutical industry has seen a surge in interest for compounds containing the phenylthio group due to their potential biological activity. Propanal, 3-(phenylthio)-, has been investigated for its role as a precursor in the synthesis of bioactive molecules. For instance, studies have demonstrated its utility in the preparation of thiazole derivatives, which are known for their antimicrobial and anti-inflammatory properties. The compound’s reactivity allows for the facile introduction of various functional groups, enabling the creation of structurally diverse libraries of compounds for drug discovery.
The synthesis of Propanal, 3-(phenylthio)-, typically involves the reaction of propionaldehyde with phenylthiol under controlled conditions. Advanced synthetic techniques have been employed to optimize yield and purity. Catalytic methods, including transition metal-catalyzed reactions, have shown promise in enhancing the efficiency of these processes. Such advancements not only improve the accessibility of the compound but also contribute to sustainable chemistry practices by reducing waste and energy consumption.
The chemical behavior of Propanal, 3-(phenylthio)-, is further influenced by its solubility and stability under different conditions. This compound exhibits moderate solubility in organic solvents such as ethanol and dichloromethane, which facilitates its use in various reaction media. Additionally, its stability under ambient conditions makes it a practical choice for laboratory-scale preparations. However, understanding its decomposition pathways is crucial for safe handling and storage.
Recent research has highlighted the role of Propanal, 3-(phenylthio)-, in medicinal chemistry beyond its use as a synthetic intermediate. Studies have explored its potential as an inhibitor of specific enzymatic targets relevant to neurological disorders. The< strong> phenylthio group’s ability to interact with biological molecules has opened new avenues for designing drugs that can modulate neural activity. Preliminary findings suggest that derivatives of this compound may exhibit therapeutic effects without significant side effects.
The industrial applications of Propanal, 3-(phenylthio)-, extend beyond pharmaceuticals into agrochemicals and material science. Its incorporation into larger molecular frameworks has led to the development of novel pesticides with enhanced efficacy and environmental compatibility. In material science, the compound’s properties make it suitable for use in polymer additives that improve material performance under extreme conditions. These diverse applications underscore the importance of basic research in understanding and harnessing the potential of simple yet versatile compounds like Propanal, 3-(phenylthio)-.
The future prospects for Propanal, 3-(phenylthio)- (CAS No. 27098-65-3) are promising as new synthetic methodologies continue to emerge. Innovations in green chemistry are driving efforts to develop more sustainable routes for producing this compound on an industrial scale. Additionally, computational chemistry tools are being increasingly utilized to predict and optimize its reactivity profiles before experimental trials. Such integrative approaches will accelerate the discovery and application of this valuable chemical entity.
In conclusion, Propanal, 3-(phenylthio)- represents a fascinating compound with significant implications across multiple scientific disciplines. Its unique structural features and reactivity make it indispensable in organic synthesis and pharmaceutical research. As our understanding of its properties continues to evolve through ongoing studies, new applications will undoubtedly emerge. The continued exploration of this compound will contribute to advancements in medicine and materials science while fostering innovation in chemical research methodologies.
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